

Certificate of Analysis: Apovincaminic Acid-d4 - A Technical Guide

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Compound of Interest

Compound Name: *Apovincaminic acid-d4*

Cat. No.: *B15555971*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the quality control and analytical testing protocols for **Apovincaminic acid-d4**, a deuterated internal standard crucial for accurate bioanalytical studies. This document details the methodologies used to ascertain the identity, purity, and isotopic enrichment of this standard, ensuring its suitability for rigorous research and development applications.

Compound Information

Apovincaminic acid-d4 is the stable isotope-labeled analog of Apovincaminic acid, the primary active metabolite of Vinpocetine. Its use as an internal standard in liquid chromatography-mass spectrometry (LC-MS) assays allows for precise quantification of the unlabeled analyte in complex biological matrices by correcting for variability in sample preparation and instrument response.

Parameter	Specification
Chemical Name	(+)-Apovincaminic Acid-d4
CAS Number	1329624-60-3 [1]
Molecular Formula	C ₂₀ H ₁₈ D ₄ N ₂ O ₂ [1]
Molecular Weight	326.43 g/mol [1]
Appearance	White to Off-White Solid
Storage	2-8°C, protect from light

Analytical Data Summary

The following tables summarize the quantitative data obtained from the analytical testing of a representative batch of **Apovincaminic acid-d4**.

Table 1: Identity Confirmation

Test	Method	Result
¹ H NMR Spectroscopy	500 MHz in CDCl ₃	Conforms to structure
Mass Spectrometry	ESI-MS	[M+H] ⁺ = 327.2 m/z

Table 2: Purity Analysis

Test	Method	Result	Specification
Chemical Purity	HPLC-UV (254 nm)	99.8%	≥ 98.0%
Isotopic Purity	Mass Spectrometry	99.5 atom % D	≥ 98.0 atom % D
Residual Solvents	GC-HS/FID	Conforms	USP <467>
Water Content	Karl Fischer Titration	0.15%	≤ 1.0%

Experimental Protocols

Identity Confirmation

3.1.1. ^1H Nuclear Magnetic Resonance (NMR) Spectroscopy

The structural integrity of **Apovincaminic acid-d4** is confirmed by ^1H NMR spectroscopy. The absence of signals at specific chemical shifts corresponding to the deuterated positions, along with the presence and correct integration of the remaining protons, verifies the molecular structure.

- Instrument: 500 MHz NMR Spectrometer
- Solvent: Chloroform-d (CDCl_3)
- Procedure: A sample of approximately 5 mg of **Apovincaminic acid-d4** is dissolved in 0.7 mL of CDCl_3 . The spectrum is acquired at room temperature. The data is processed and analyzed to confirm the expected proton signals and the absence of signals at the deuterated positions.

3.1.2. Mass Spectrometry (MS)

Mass spectrometry is employed to confirm the molecular weight of **Apovincaminic acid-d4**.

- Instrument: High-Resolution Mass Spectrometer with Electrospray Ionization (ESI)
- Method: A dilute solution of the sample is infused into the ESI source. The mass spectrum is acquired in positive ion mode.
- Expected Result: The spectrum should exhibit a prominent peak corresponding to the $[\text{M}+\text{H}]^+$ ion at approximately m/z 327.2, confirming the incorporation of four deuterium atoms.

Purity Analysis

3.2.1. High-Performance Liquid Chromatography (HPLC)

The chemical purity of the standard is determined by HPLC with UV detection.[\[2\]](#)[\[3\]](#)[\[4\]](#)

- System: HPLC system with a UV detector.
- Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 μm).

- Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 254 nm.
- Procedure: A standard solution is prepared by dissolving a known amount of **Apovincaminic acid-d4** in the mobile phase. The solution is injected into the HPLC system, and the peak area of the main component is used to calculate the purity relative to any detected impurities.

3.2.2. Isotopic Purity by Mass Spectrometry

The isotopic enrichment is a critical parameter for a deuterated internal standard. It is determined by mass spectrometry, comparing the ion intensities of the deuterated species to the unlabeled and partially labeled species.[5][6][7]

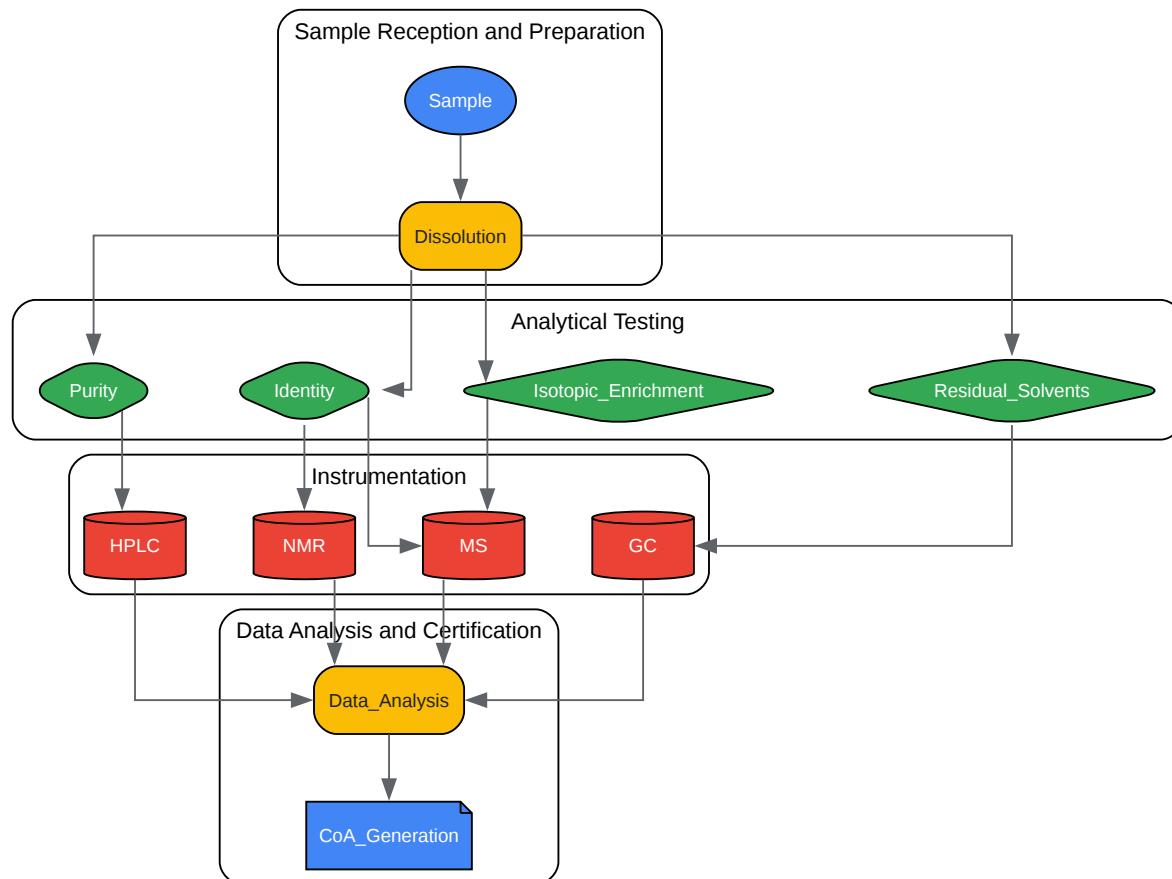
- Instrument: LC-MS/MS system.
- Procedure: A solution of the sample is analyzed by LC-MS. The mass spectrum of the molecular ion region is acquired. The isotopic purity is calculated based on the relative intensities of the ions corresponding to the d4, d3, d2, d1, and d0 species.

3.2.3. Residual Solvent Analysis by Gas Chromatography (GC)

The presence of residual solvents from the synthesis process is assessed using Headspace Gas Chromatography with a Flame Ionization Detector (GC-HS/FID), following the guidelines of USP <467>.[8][9][10]

- System: GC with a headspace autosampler and FID.
- Column: Capillary column suitable for solvent analysis (e.g., G43 phase).
- Procedure: A known amount of the sample is placed in a headspace vial and heated. The vapor phase is injected into the GC. The retention times and peak areas are compared to those of known solvent standards to identify and quantify any residual solvents.

Visualizations

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Caption: Workflow for the Certificate of Analysis of **Apovincaminic Acid-d4**.

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Caption: Tandem Mass Spectrometry (MS/MS) analysis pathway for **Apovincaminic acid-d4**.

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